MPX-004
Description
Overview of Ionotropic Glutamate (B1630785) Receptors in Central Nervous System Neurotransmission
Glutamate serves as the principal excitatory neurotransmitter within the central nervous system (CNS). chem960.com Its actions are primarily mediated by glutamate receptors, which are largely situated on the dendrites of postsynaptic neurons and glial cells. nih.gov These receptors are crucial for excitatory synaptic transmission, neuronal communication, and the regulation of synaptic plasticity, which is fundamental to processes like learning and memory. nih.govnih.gov
Glutamate receptors are broadly categorized into two main types: ionotropic and metabotropic. nih.govcore.ac.uk Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that mediate rapid excitatory synaptic transmission. nih.govnih.govunizg.hr The three main classes of iGluRs are N-methyl-D-aspartate (NMDA) receptors, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, and kainate receptors. nih.govuni.luwikipedia.org NMDARs are distinctive among iGluRs as they function as "coincidence detectors." uni.luciteab.com Their activation requires the simultaneous binding of two distinct agonists—glutamate to the GluN2 subunits and glycine (B1666218) (or D-serine) to the GluN1 subunits—along with sufficient postsynaptic membrane depolarization to relieve a voltage-dependent block by magnesium ions (Mg2+). unizg.hruni.lubrainly.inwikipedia.org This unique gating mechanism allows NMDARs to play a critical role in integrating presynaptic and postsynaptic activity. brainly.in Upon activation, NMDARs permit the influx of cations, predominantly calcium (Ca2+), sodium (Na+), and potassium (K+), into the cell. uni.lubrainly.innih.gov The influx of Ca2+ is particularly significant, as it triggers intracellular signaling cascades vital for synaptic modification. nih.gov
Structural and Functional Diversity of NMDAR Subunits (GluN1, GluN2A-D, GluN3A-B)
NMDARs are complex heterotetrameric protein assemblies. uni.lubrainly.inwikipedia.orgwikipedia.orgchembase.cnuni.lu A functional NMDAR typically comprises two obligatory GluN1 subunits, which bind the co-agonist glycine (or D-serine), and two variable GluN2 (GluN2A, GluN2B, GluN2C, GluN2D) or GluN3 (GluN3A, GluN3B) subunits, which bind the neurotransmitter glutamate. uni.luwikipedia.orgbrainly.inwikipedia.orgwikipedia.orgchembase.cnuni.lufishersci.cauni.lu The diversity in NMDARs is further enhanced by eight distinct isoforms of the GluN1 subunit, generated through alternative splicing. uni.lufishersci.ca
The specific combination of GluN2 subunits profoundly influences the functional properties of the NMDAR. wikipedia.orgciteab.comnih.govwikipedia.orgchembase.cnuni.lufishersci.cauni.lufishersci.fictdbase.orgchemicalbook.com These properties include:
Agonist Sensitivity: The potency of glutamate for activating NMDARs is influenced by the GluN2 subunits. For instance, GluN1/2D receptors exhibit greater potency for glutamate compared to GluN1/2A. wikipedia.org
Channel Kinetics: GluN2A-containing receptors typically display faster deactivation kinetics (channel closing speed) and a higher open probability compared to GluN2B-containing receptors. wikipedia.orgciteab.comnih.govwikipedia.orguni.luuni.lufishersci.fifrontiersin.org
Ion Permeability and Magnesium Block: GluN2A-containing NMDARs are highly sensitive to Mg2+ block and Ca2+ permeability. wikipedia.orgfishersci.cauni.lufrontiersin.org The sensitivity to magnesium block varies among GluN2 subunits, with GluN2A/B combinations showing greater sensitivity than GluN2C/D. wikipedia.org
Interaction with Modulators and Intracellular Complexes: The GluN2 subunits also control the inhibition of NMDARs by endogenous modulators such as protons and extracellular zinc (Zn2+). wikipedia.org The C-terminal domain (CTD) of GluN2 subunits facilitates interactions with various intracellular signaling proteins, which are critical for activity-dependent synaptic plasticity and neuronal survival. nih.govfishersci.ca
Beyond diheteromeric receptors (two GluN1, two identical GluN2), triheteromeric NMDARs, composed of three distinct subunits (e.g., GluN1-GluN2A-GluN2B), are also present in the brain and contribute to synaptic transmission and neuroplasticity. uni.lubrainly.inwikipedia.orguni.luuni.lufishersci.fi
Physiological Significance of GluN2A-Containing NMDARs in Mammalian CNS
The GluN2A subunit is one of the most abundant and widely expressed NMDAR subunits in the adult mammalian brain, with high expression levels in the cerebral cortex and hippocampus. brainly.infishersci.cauni.lunih.govuni-goettingen.deaaronchem.comgithub.com Its presence is instrumental in cerebral development and function. nih.govuni-goettingen.de A critical aspect of brain maturation involves a "developmental switch" in NMDAR subunit composition, where there is a shift from a predominance of GluN2B-containing receptors in the early postnatal brain to an increased expression of GluN2A subunits during development, leading to a partial replacement of GluN2B-containing receptors with GluN2A-containing ones at synapses. brainly.infishersci.cachemicalbook.comnih.gov This developmental change is essential for neuronal circuit maturation and influences synaptic plasticity. brainly.infishersci.cachemicalbook.com
Role in Synaptic Plasticity, Learning, and Memory
NMDARs are widely recognized for their central role in synaptic plasticity, particularly in long-term potentiation (LTP) and long-term depression (LTD), which are considered the cellular and molecular underpinnings of learning and memory formation. nih.govnih.govunizg.hruni.luciteab.combrainly.innih.govfishersci.cauni.luchemicalbook.comfrontiersin.orgnih.govguidetopharmacology.orgfishersci.no GluN2A-containing NMDARs contribute significantly to these processes. citeab.comfrontiersin.orgnih.gov The specific electrophysiological properties conferred by GluN2A, such as high channel opening probability and faster recovery from desensitization, enable these receptors to act as versatile modulators of synaptic activity. citeab.comnih.gov Studies have indicated that GluN2A plays important roles in synaptic plasticity; for example, targeted disruption of the GluN2A gene in mice can lead to impaired hippocampal plasticity. uni.lu Conversely, overexpression of GluN2A has been shown to impair structural and functional synaptic plasticity. nih.gov
Implications in Neurodevelopmental and Neuropsychiatric Processes
Dysfunction of NMDARs, including those containing the GluN2A subunit, has been implicated in a wide range of neurological and neuropsychiatric disorders. nih.govunizg.hruni.lunih.govfishersci.cauni.lunih.govuni-goettingen.deaaronchem.comgithub.comctdbase.orgmedchemexpress.comnih.govguidetopharmacology.org GluN2A is associated with conditions such as anxiety, depression, and schizophrenia. fishersci.canih.govuni-goettingen.de Genetic analyses have revealed that mutations in the GRIN2A gene, which encodes the GluN2A subunit, are strongly linked to childhood epilepsy/aphasia syndromes and are considered major risk factors for schizophrenia and autism. uni-goettingen.demedchemexpress.comnih.gov Abnormalities in NMDAR function or mutations in their genes have also been connected to broader neurodevelopmental disorders, including autism spectrum disorders and intellectual disabilities. fishersci.ca Furthermore, dysregulation of NMDAR subunit composition has been observed in conditions such as Rett Syndrome and Parkinson's disease. uni-goettingen.de
Challenges in Selective Pharmacological Modulation of NMDAR Subtypes
The development of pharmacological agents that selectively modulate specific NMDAR subtypes presents significant challenges. wikipedia.orgguidetopharmacology.orgctdbase.org One major hurdle stems from the highly conserved nature of the glutamate binding site across different GluN2 subunits, making it difficult to design competitive antagonists that exhibit strong selectivity between these subtypes. wikipedia.org Consequently, many broad-spectrum NMDAR antagonists have been associated with a variety of unwanted and severe side effects, limiting their therapeutic utility. uni.lu
While progress has been made in developing subunit-selective allosteric modulators, their selectivity is often relative, meaning they may still bind, albeit minimally, to other GluN2 subunits. ctdbase.org The complexity of NMDAR subtypes and the often conflicting results between preclinical and clinical studies further complicate the drug development process. ctdbase.org Despite extensive research, there remains a pressing need for highly selective organic NMDAR antagonists, particularly those targeting GluN2A, GluN2C, and GluN2D-containing receptors, to precisely dissect their roles in brain function and disease. guidetopharmacology.org
Rationale for the Development of GluN2A-Selective Pharmacological Tools
The profound physiological significance of GluN2A-containing NMDARs and their clear involvement in various neurological and neuropsychiatric disorders provide a compelling rationale for the development of GluN2A-selective pharmacological tools. wikipedia.orguni-goettingen.demedchemexpress.com Such selective probes are invaluable for advancing our understanding of NMDAR-mediated signaling in both normal brain function and disease states. aaronchem.commedchemexpress.com
The ability to selectively target GluN2A-containing receptors offers the potential to modulate unique neural circuits at specific developmental periods, thereby enabling the development of therapeutically beneficial interventions. wikipedia.org For instance, specific inhibition of the GluN2A NMDAR subunit has shown promise in preclinical studies for the development of novel antidepressants. nih.gov The growing body of knowledge regarding the roles of GluN2A is considered vital for guiding the development of highly selective antagonists and modulators. fishersci.canih.gov The high frequency of mutations in the GRIN2A gene linked to neurological conditions further underscores the urgent need for GluN2A-selective therapeutic agents. medchemexpress.com In this context, compounds like MPX-004 and MPX-007 have been disclosed as novel, highly selective pharmacological tools designed to probe GluN2A physiology and its involvement in neuropsychiatric and developmental disorders. uni-goettingen.deaaronchem.com
Properties
Molecular Formula |
C17H15ClFN5O3S2 |
|---|---|
Molecular Weight |
455.91 |
IUPAC Name |
5-(((3-chloro-4-fluorophenyl)sulfonamido)methyl)-N-((2-methylthiazol-5-yl)methyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C17H15ClFN5O3S2/c1-10-20-7-12(28-10)8-23-17(25)16-9-21-11(5-22-16)6-24-29(26,27)13-2-3-15(19)14(18)4-13/h2-5,7,9,24H,6,8H2,1H3,(H,23,25) |
InChI Key |
BRNKHERDLJYUNK-UHFFFAOYSA-N |
SMILES |
O=C(C1=NC=C(CNS(=O)(C2=CC=C(F)C(Cl)=C2)=O)N=C1)NCC3=CN=C(C)S3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MPX-004; MPX004; MPX 004 |
Origin of Product |
United States |
Discovery and Preclinical Characterization of Mpx 004
Historical Context: Limitations of Earlier GluN2A-Selective Modulators (e.g., TCN-201)
The N-methyl-D-aspartate (NMDA) receptors, particularly those containing the GluN2A subunit, are critical in central nervous system (CNS) physiology, influencing synaptic plasticity and implicated in various neuropsychiatric and neurodevelopmental disorders such as autism, schizophrenia, childhood epilepsy, and Rett Syndrome. Despite their physiological importance and therapeutic potential, the development of highly selective pharmacological tools to probe GluN2A function has historically been challenging. vax-before-travel.comchemicalbook.comthegoodscentscompany.comuni.lu
A significant step forward occurred in 2010 with the identification of TCN-201, a sulfonamide derivative and the first prototype of a GluN2A-selective negative allosteric modulator (NAM). frontiersin.orgnih.govaaronchem.com TCN-201 functions by negatively modulating glycine (B1666218) affinity at the GluN1 subunit, rather than directly competing with glycine binding sites. frontiersin.orgnih.govthegoodscentscompany.comnih.gov While TCN-201 demonstrated submicromolar affinity for GluN2A and high selectivity over GluN2B and GluN2D subunits, it possessed inherent properties that limited its utility for comprehensive pharmacological characterization in native systems. vax-before-travel.comfrontiersin.orgnih.govnih.gov
Identification of MPX-004 within a Novel Series of Pyrazine-Containing Antagonists
To overcome the liabilities associated with TCN-201 and to develop more potent and soluble GluN2A-selective pharmacological tools, a dedicated medicinal chemistry optimization campaign was undertaken. vax-before-travel.comchemicalbook.comfrontiersin.org This initiative led to the discovery of a novel series of pyrazine-containing GluN2A antagonists, among which this compound was identified as a key exemplar. vax-before-travel.comchemicalbook.comuni.lu
The development process involved synthesizing and screening over 200 analogs, from which this compound and MPX-007 were selected for more in-depth characterization due to their improved properties. vax-before-travel.comchemicalbook.com A pivotal structural modification involved the elimination of the problematic hydrazide moiety present in TCN-201 and its replacement with a pyrazine (B50134) ring. vax-before-travel.comchemicalbook.com This strategic alteration, along with reducing the number of hydrogen-bond donors and lowering lipophilicity, resulted in compounds with significantly improved drug-like characteristics compared to their predecessor. vax-before-travel.comchemicalbook.com this compound, chemically designated as 5-(((3-chloro-4-fluorophenyl)sulfonamido)methyl)-N-((2-methylthiazol-5-yl)methyl)pyrazine-2-carboxamide, emerged as a highly selective GluN2A antagonist suitable for probing GluN2A physiology. vax-before-travel.comchemicalbook.comthegoodscentscompany.comuni.lu
Comparative Analysis of this compound with Related Analogs (e.g., MPX-007)
This compound and its analog, MPX-007, represent a significant advancement over earlier GluN2A-selective modulators like TCN-201. Both this compound and MPX-007 are characterized by their pyrazine core and optimal halogen substituents on the phenylsulfonamide aryl ring. vax-before-travel.comchemicalbook.com These compounds exhibit meaningfully greater potency and solubility than TCN-201, enabling complete inhibition of GluN2A activity in assays where TCN-201 could not. vax-before-travel.comchemicalbook.comfrontiersin.orgaaronchem.com Furthermore, they possess improved drug-like properties, including the absence of the hydrazine (B178648) core, lower logP values, and a reduction in hydrogen bond donors from three to two. vax-before-travel.comchemicalbook.com
Differential Potency and Selectivity Considerations
Comparative studies have highlighted the distinct potency and selectivity profiles of this compound and MPX-007:
Potency (IC₅₀ for GluN2A Inhibition) vax-before-travel.comchemicalbook.comuni.lu:
| Compound | GluN2A IC₅₀ (HEK cells) | GluN2A IC₅₀ (Xenopus oocytes) |
| TCN-201 | ~200 nM (in oocytes) nih.gov, Max 40% inhibition (HEK) | ~200 nM nih.gov |
| This compound | 79-80 nM vax-before-travel.comchemicalbook.comuni.lu | 198 ± 17 nM vax-before-travel.comchemicalbook.com |
| MPX-007 | 27-29 nM vax-before-travel.comchemicalbook.com | 143 ± 10 nM vax-before-travel.comchemicalbook.com |
Note: TCN-201's maximal inhibition in HEK cell assays was limited to ~40% due to poor solubility, making a direct IC₅₀ comparison challenging in that system. vax-before-travel.comchemicalbook.com
Selectivity: this compound and MPX-007 demonstrate high selectivity for GluN2A-containing NMDA receptors. In HEK cell-based assays, at concentrations that fully inhibited GluN2A activity, these compounds showed no inhibitory effect on GluN2B or GluN2D receptor-mediated responses. vax-before-travel.comchemicalbook.com Based on IC₅₀ ratios (arbitrarily assigning IC₅₀s for GluN2B, C, and D as >30 μM for this compound and >10 μM for MPX-007), this compound is estimated to be at least 150-fold selective, and MPX-007 at least 70-fold selective, for the GluN2A subtype over other GluN2 subtypes. chemicalbook.com
While both are highly selective, subtle differences exist:
this compound exhibits strict selectivity for GluN1/2A over GluN1/2B-D receptor subtypes. nih.gov
MPX-007, at higher concentrations (10-30 μM), can inhibit GluN1/2B-D receptors. For instance, at 30 μM, MPX-007 inhibited GluN1/2B receptors by 48% ± 3% in the presence of 3 μM glycine. nih.gov At 10 μM, this compound inhibited GluN2B current by 8%, whereas MPX-007 inhibited it by 30%. aaronchem.com
Despite being less potent, this compound possesses a slight but potentially meaningful greater selectivity for GluN2A over GluN2B compared to MPX-007. vax-before-travel.comchemicalbook.com
Glycine Sensitivity: The sensitivity to glycine concentration is another distinguishing factor. This compound inhibition is less sensitive to glycine compared to TCN-201; its IC₅₀ increases only 3.8-fold when glycine concentration rises from 3 μM to 30 μM. nih.gov However, maximal inhibition by this compound remains incomplete (71% ± 4%) at very high glycine concentrations (300 μM). nih.gov MPX-007 exhibits the lowest sensitivity to glycine among the three compounds, with its IC₅₀ increasing 3.2-fold in 30 μM versus 3 μM glycine, and achieving nearly complete maximal inhibition (95% ± 1%) even at 300 μM glycine. nih.gov
Insights from Structural Modifications of the TCN-201 Scaffold
The improved pharmacological profile of this compound and MPX-007 stems directly from systematic structural modifications applied to the original TCN-201 benzenesulfonamide (B165840) scaffold. frontiersin.orgnih.gov The most significant modification was the replacement of the hydrazide moiety in TCN-201 with a pyrazine ring, which was crucial for enhancing potency and solubility. vax-before-travel.comchemicalbook.com This change also contributed to improved drug-like properties by reducing the number of hydrogen bond donors and lowering lipophilicity. vax-before-travel.comchemicalbook.com
Crystallography studies have revealed that TCN-201, this compound, and MPX-007 share a common binding site located at the dimer interface between the GluN1/2A ligand binding domains (LBDs). frontiersin.orgaaronchem.com Within this binding pocket, these NAMs adopt an unusual U-shaped or hairpin-like π-π stacking motif involving two aryl rings. The presence of optimal halogen substituents on the phenylsulfonamide aryl ring in both this compound and MPX-007 is also critical for their activity. vax-before-travel.comchemicalbook.com
The differential potency between this compound and MPX-007 is attributed to a subtle structural difference: MPX-007's higher potency is linked to the addition of a methyl group to its pyrazine nucleus. vax-before-travel.comchemicalbook.com Furthermore, studies have shown that this compound uniquely increases agonist efficacy (β = 1.19), whereas TCN-201 (β = 0.76) and MPX-007 (β = 0.82) reduce it, indicating distinct allosteric modulation mechanisms despite their structural similarities. Ongoing research continues to explore further structural modifications, particularly optimizing the linker region between the distal halogenated aromatic ring and the central pyrazine ring, to enhance properties such as blood-brain barrier permeability for potential CNS applications. frontiersin.org
Molecular and Cellular Pharmacology of Mpx 004
Mechanism of Action as a GluN2A Antagonist
Identification as a Potent GluN2A-Selective Negative Allosteric Modulator (NAM)
MPX-004 has been identified as a highly potent and selective negative allosteric modulator (NAM) of GluN2A-containing NMDARs. wikipedia.orgmedkoo.comchemmethod.comresearchgate.netwikipedia.org In heterologous expression systems, this compound demonstrates strong inhibitory activity against GluN2A. Specifically, studies in HEK (Human Embryonic Kidney) cells have reported an IC50 value of 79 nM for the inhibition of GluN2A-containing NMDA receptors. wikipedia.orgmedkoo.comchemmethod.com Furthermore, electrophysiology assays conducted in Xenopus oocytes expressing human GluN1 + GluN2A receptors revealed an IC50 of 198 nM for this compound. medkoo.com this compound was developed as a derivative of the compound TCN-201, exhibiting improved potency and solubility. researchgate.netwikipedia.org
Table 1: Potency of this compound on GluN2A-containing NMDA Receptors
| Assay System | Receptor Subunit | IC50 (nM) | Reference |
| HEK cells | GluN2A | 79 | wikipedia.orgmedkoo.comchemmethod.com |
| Xenopus oocytes | GluN1/GluN2A | 198 | medkoo.com |
Allosteric Inhibition of GluN2A Activity at the Ligand Binding Domain (LBD) Interface
The mechanism of action of this compound involves allosteric inhibition at the ligand binding domain (LBD) interface of GluN1/GluN2A receptors. Crystallographic studies have shown that the binding site for this compound is located at the dimer interface between the GluN1 and GluN2A LBDs. researchgate.net This allosteric binding stabilizes the glycine-lacking, apo-state of the GluN1 LBD. The inhibitory effect is mediated by a transition from the glycine-bound state to the apo-state of the GluN1 LBD, which is crucial for allosteric inhibition.
Impact on Glycine (B1666218) Binding and Sensitivity of GluN1/GluN2A Receptors
This compound influences the sensitivity of GluN1/GluN2A receptors to glycine, a co-agonist of NMDA receptors. Compared to TCN-201, this compound exhibits less sensitivity to glycine. For instance, its IC50 for GluN1/2A inhibition increases by only 3.8-fold when the glycine concentration is raised from 3 μM to 30 μM. While this compound can potently and completely inhibit GluN2A activity in heterologous expression systems even at high physiological concentrations of glycine, its maximal inhibition in the presence of 300 μM glycine is incomplete, reaching approximately 71% ± 4%. wikipedia.org
Subunit Selectivity Profile and Validation
Selective Inhibition of GluN2A-Containing NMDARs in Heterologous Expression Systems (HEK cells)
This compound demonstrates a highly selective inhibitory profile for GluN2A-containing NMDARs. This selectivity has been consistently validated in heterologous expression systems, particularly in HEK cells, where it potently inhibits GluN2A-mediated responses. wikipedia.orgmedkoo.comchemmethod.comresearchgate.net Beyond cellular assays, the GluN2A-selectivity of this compound has also been confirmed in native receptor systems. In rat hippocampal slices, this compound inhibited approximately 60% of the total NMDA receptor-mediated excitatory postsynaptic potentials (EPSPs). wikipedia.org Further evidence of its selectivity was observed in cortical slices from GRIN2A knockout mice, where this compound showed no inhibitory effect on NMDA receptor-mediated synaptic currents, confirming its specific action on GluN2A-containing receptors. wikipedia.org
Demonstrated Lack of Significant Inhibition on GluN2B, GluN2C, and GluN2D Receptor-Mediated Responses
A key characteristic of this compound is its lack of significant inhibitory effect on NMDARs containing other GluN2 subunits. At concentrations that fully inhibit GluN2A activity, this compound has been shown to have no inhibitory effect on GluN2B or GluN2D receptor-mediated responses in HEK cell-based assays. wikipedia.orgmedkoo.comchemmethod.com In electrophysiology studies using Xenopus oocytes, this compound at a concentration of 10 μM exhibited only weak inhibition (up to 8%) of currents mediated by GluN2B, GluN2C, or GluN2D receptors. medkoo.com Based on IC50 ratios, this compound is estimated to be at least 150-fold selective for the GluN2A subtype over GluN2B, GluN2C, and GluN2D, with estimated IC50s for these other subtypes exceeding 30 μM. wikipedia.orgchemmethod.com Notably, unlike its analog MPX-007, this compound did not show obvious inhibition of GluN2B activity.
Table 2: Selectivity Profile of this compound on NMDA Receptor Subtypes
| Receptor Subunit | Inhibition (at 10 µM) in Xenopus oocytes | Estimated IC50 for Inhibition | Selectivity Ratio (vs. GluN2A) | Reference |
| GluN2A | N/A (Potent Inhibition) | 198 nM | 1x | medkoo.com |
| GluN2B | Weak (up to 8%) | >30 µM | >150x | wikipedia.orgmedkoo.comchemmethod.com |
| GluN2C | Weak (up to 8%) | >30 µM | >150x | wikipedia.orgmedkoo.comchemmethod.com |
| GluN2D | Weak (up to 8%) | >30 µM | >150x | wikipedia.orgmedkoo.comchemmethod.com |
Confirmation of GluN2A-Selectivity in Native Neurons via GRIN2A Knock-out Mouse Models
The selective action of this compound on GluN2A-containing NMDA receptors in native neuronal environments has been rigorously confirmed through studies utilizing GRIN2A knock-out mouse models. In these experiments, this compound demonstrated no inhibitory effect on NMDA receptor-mediated synaptic currents in cortical slices obtained from GRIN2A knock-out mice. This finding provides strong evidence that this compound's inhibitory activity is specifically directed towards GluN2A-containing NMDA receptors, as the absence of the GluN2A subunit abrogates its effect. nih.govuni-goettingen.dechemicalbook.comctdbase.orgctdbase.org
Electrophysiological Characterization in Preclinical Models
The electrophysiological profile of this compound has been extensively characterized across various preclinical models, demonstrating its potency and selectivity for GluN2A-containing NMDA receptors.
Inhibition of NMDA Receptor-Mediated Currents in Xenopus Oocytes Expressing GluN1 + GluN2A
Studies conducted in Xenopus oocytes expressing human GluN1 + GluN2A subunits have shown that this compound effectively inhibits NMDA receptor-mediated currents. The half-maximal inhibitory concentration (IC₅₀) for this compound in this system was determined to be 198 ± 17 nM (n = 12). nih.govuni-goettingen.dechemicalbook.com It is noteworthy that this IC₅₀ value is slightly higher than that observed in HEK cell assays (79 nM), a common occurrence in oocyte expression systems. nih.govchemicalbook.com Importantly, at concentrations up to 10 μM, this compound exhibited only weak inhibition (up to 8%) of currents in oocytes expressing GluN2B, GluN2C, or GluN2D receptors, underscoring its high selectivity for the GluN2A subunit. nih.gov
Table 1: Inhibition of GluN1 + GluN2A Receptor-Mediated Currents by this compound in Xenopus Oocytes
| Compound | Receptor Subtype | IC₅₀ (nM) ± SEM | Number of Oocytes (n) |
| This compound | GluN1 + GluN2A | 198 ± 17 | 12 |
Effects on Whole-Cell Currents in Primary Rat Cortical Neurons
In primary cultures of rat pyramidal neurons, this compound demonstrated an inhibitory effect on whole-cell currents. Maximal concentrations of this compound, such as 10 μM, inhibited approximately 30% of the total NMDA receptor-mediated current. nih.govuni-goettingen.dechemicalbook.com Specifically, NMDA (100 μM) + glycine (10 μM) evoked currents in these neurons were blocked by 29 ± 5% (n = 6 cells) by this compound. For comparison, a selective GluN2B NAM, Ro 25-6981, inhibited approximately 70% of the current, while the co-application of this compound and Ro 25-6981 resulted in an inhibition of approximately 85%. nih.gov These findings suggest that this compound can selectively inhibit the GluN2A-mediated component of the NMDA response in native neurons. nih.gov
Table 2: Inhibition of Whole-Cell Currents in Primary Rat Cortical Neurons by this compound
| Compound/Treatment | Inhibition of NMDA-Activated Currents (%) ± SEM | Number of Cells (n) |
| This compound (10 µM) | 29 ± 5 | 6 |
| Ro 25-6981 | 72 ± 5 | 9 |
| This compound + Ro 25-6981 | 85 ± 3 | 6 |
Modulation of NMDA Receptor-Mediated Field Excitatory Postsynaptic Potentials (fEPSPs) in Rat Hippocampal Slices
The impact of this compound on synaptic transmission was investigated in rat hippocampal slices. In slices prepared from 3- to 4-week-old rats, this compound induced a concentration-dependent reduction in NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs) in the CA1 region following Schaffer collateral stimulation. nih.govchemicalbook.com The maximum inhibition achieved was approximately 60% at concentrations of 30 μM or 50 μM this compound. nih.govchemicalbook.com The IC₅₀ for this compound in inhibiting these fEPSPs was determined to be 3.4 μM. nih.gov In contrast, a highly selective GluN2B NAM inhibited approximately 40% of the fEPSP in similar experiments, further supporting this compound's selective action on GluN2A-containing receptors in a physiologically relevant context.
Table 3: Inhibition of NMDA Receptor-Mediated fEPSPs in Rat Hippocampal Slices by this compound
| Compound | Maximum Inhibition of fEPSPs (%) | IC₅₀ (µM) |
| This compound | ~60 | 3.4 |
Preclinical Research Applications and Insights from Mpx 004 Studies
In Vitro Research Applications
Utilization in Cell-Based Assays for Compound Screening and Validation
MPX-004 has been extensively used in cell-based assays to screen for and validate compounds targeting GluN2A-containing NMDA receptors. aatbio.com In HEK293 cells expressing human GluN1 and GluN2A subunits, this compound demonstrates potent inhibitory activity. researchgate.net Calcium influx assays, often utilizing fluorescent indicators like Fluo-8, are a common method to quantify the inhibitory effects of compounds on receptor activity. aatbio.com
Studies have shown that this compound inhibits GluN2A-containing NMDA receptors expressed in HEK cells with an IC50 of 79 nM. plos.org This potency, combined with its ability to achieve full inhibition of the GluN2A-mediated calcium response, distinguishes it from earlier compounds like TCN-201, which shows only partial inhibition. aatbio.complos.org Electrophysiology assays in Xenopus oocytes expressing different NMDA receptor subtypes have further confirmed the potency and selectivity of this compound. plos.org In oocytes expressing human GluN1 and GluN2A, this compound exhibits an IC50 of 198 nM for the inhibition of NMDA receptor-mediated currents. medchemexpress.com
| Assay System | Receptor Subunits | IC50 Value |
|---|---|---|
| HEK Cell-Based Assay | GluN1/GluN2A | 79 nM plos.org |
| Xenopus Oocyte Electrophysiology | hGluN1/hGluN2A | 198 nM medchemexpress.com |
Assessment of Off-Target Interactions with Other CNS-Relevant Receptors and Enzymes
A crucial aspect of characterizing a pharmacological tool is determining its selectivity. This compound has been screened against a panel of receptors and enzymes relevant to the central nervous system (CNS) to assess its off-target interactions. At a concentration of 1 µM, this compound showed minimal effects on a wide range of targets. plos.orgnih.gov
Specifically, it was found to inhibit 5-HT1B antagonist binding by 35%, 5-HT2A agonist binding by 31%, and EP4 agonist binding by 27%. plos.orgnih.gov For the remainder of the panel, the effects were less than 25%. plos.orgnih.gov Importantly, this compound had no effect on AMPA receptor-mediated synaptic currents in pyramidal neurons of mouse visual cortex slices, even at a high concentration of 50 µM. plos.orgnih.gov This high degree of selectivity underscores its utility in specifically probing the function of GluN2A-containing NMDA receptors without confounding effects from other CNS targets. nih.gov
Ex Vivo Research Applications
Investigation of Synaptic Current Modulation in Rodent Brain Slices
This compound has proven to be a valuable tool in ex vivo studies using rodent brain slices to investigate the role of GluN2A-containing NMDA receptors in synaptic transmission. In acute brain slices from the mouse visual cortex, this compound was shown to reduce the NMDA receptor-to-AMPA receptor ratio at layer 4-to-2/3 synapses, indicating a specific inhibition of the NMDA receptor-mediated component of the synaptic current. researchgate.net
In rat hippocampal slices, this compound caused a concentration-dependent reduction in NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs) in the CA1 region. nih.govresearchgate.net Maximal concentrations of this compound inhibited approximately 60% of the total NMDA receptor-mediated fEPSP in this preparation. nih.govplos.org This level of inhibition is significant, as it allows researchers to pharmacologically isolate and study the contribution of GluN2A-containing receptors to synaptic plasticity and other neuronal phenomena. ed.ac.uk
Dissection of GluN2A-Mediated Components of Synaptic Responses in Native Neuronal Circuits
The high selectivity of this compound for GluN2A-containing NMDA receptors allows for the precise dissection of their contribution to synaptic responses in native neuronal circuits. aatbio.com A key piece of evidence for this selectivity comes from studies using GRIN2A knockout mice, which lack the gene for the GluN2A subunit. plos.org In cortical slices from these mice, this compound had no inhibitory effect on NMDA receptor-mediated synaptic currents, confirming that its effects are mediated specifically through GluN2A-containing receptors. nih.govplos.org
| Preparation | Effect | Magnitude of Effect |
|---|---|---|
| Rat Hippocampal Slices (CA1) | Inhibition of NMDA receptor-mediated fEPSP | ~60% inhibition nih.govplos.org |
| Mouse Visual Cortex Slices (WT) | Reduction in NMDAR/AMPAR ratio | ~30% reduction researchgate.net |
| Mouse Cortical Slices (GRIN2A KO) | Inhibition of NMDA receptor-mediated synaptic currents | No effect nih.govplos.org |
| Rat Cortical Neuron Culture | Inhibition of NMDA receptor-mediated current | ~25-30% inhibition researchgate.netresearchgate.net |
Contribution to Understanding GluN2A Physiology
The development of this compound has significantly advanced our understanding of the physiological roles of GluN2A-containing NMDA receptors. nih.govcell.com As the most abundant GluN2 subunit in the adult mammalian CNS, GluN2A is implicated in a variety of physiological and pathological processes, including synaptic plasticity, learning, and memory, as well as neuropsychiatric and developmental disorders such as schizophrenia and autism. nih.govplos.orgnih.gov
By providing a highly selective pharmacological tool to inhibit GluN2A-containing receptors, this compound allows researchers to probe the specific functions of this receptor subtype in both healthy and diseased states. nih.govplos.org Its use in preclinical studies has helped to elucidate the contribution of GluN2A-mediated neurotransmission to synaptic function and to validate this receptor subtype as a potential therapeutic target for a range of CNS disorders. nih.gov
Probing the Role of GluN2A-Containing NMDARs in Neuronal Excitability and Synaptic Transmission
This compound has been instrumental in elucidating the specific contribution of GluN2A-containing NMDARs to synaptic transmission and neuronal excitability. As a highly selective antagonist, it allows for the pharmacological dissection of NMDAR-mediated currents.
In preclinical studies, this compound demonstrated potent and selective inhibition of GluN2A-containing NMDARs. In human embryonic kidney (HEK) cells expressing these receptors, this compound exhibited an IC50 of 79 nM. nih.govmedchemexpress.com In contrast, it showed no inhibitory effect on GluN2B or GluN2D receptor-mediated responses at concentrations that completely blocked GluN2A activity. nih.govmedchemexpress.comnih.gov This high selectivity has been confirmed in electrophysiology assays using Xenopus oocytes, where this compound inhibited NMDA receptor-mediated currents in oocytes expressing human GluN1 and GluN2A with an IC50 of 198 nM, while only weakly inhibiting currents in oocytes expressing GluN2B, C, or D subunits at much higher concentrations. medchemexpress.comresearchgate.net
Studies using native neuronal preparations have further solidified the role of this compound as a valuable research tool. In primary cultures of rat cortical neurons, maximal concentrations of this compound inhibited approximately 30% of the whole-cell NMDA receptor-mediated current. nih.govresearchgate.net In rat hippocampal slices, a preparation crucial for studying synaptic function, this compound inhibited about 60% of the total NMDA receptor-mediated excitatory postsynaptic potential (fEPSP). nih.govnih.govresearchgate.net The selectivity of this compound at native receptors was unequivocally demonstrated in cortical slices from GRIN2A knockout mice, where the compound had no inhibitory effect on NMDA receptor-mediated synaptic currents, confirming that its site of action is indeed the GluN2A subunit. nih.govnih.govresearchgate.net
| Preparation | Target | This compound Potency (IC50) | Maximal Inhibition | Reference |
|---|---|---|---|---|
| HEK Cells | Human GluN2A-containing NMDARs | 79 nM | Complete | nih.govmedchemexpress.com |
| Xenopus Oocytes | Human GluN1/GluN2A NMDARs | 198 nM | - | medchemexpress.comresearchgate.net |
| Rat Cortical Neurons (Primary Culture) | Native NMDAR-mediated current | - | ~30% | nih.govresearchgate.net |
| Rat Hippocampal Slices | Native NMDAR-mediated fEPSP | 3.4 µM | ~60% | nih.govresearchgate.net |
| Mouse Visual Cortex Slices (GRIN2A KO) | Native NMDAR-mediated synaptic currents | - | No effect | nih.govnih.govresearchgate.net |
Insights into GluN2A Involvement in Neuropsychiatric and Developmental Disorders (e.g., autism, schizophrenia, epilepsy, Rett Syndrome)
Genetic and physiological evidence has implicated the GluN2A subunit in the pathophysiology of several neuropsychiatric and developmental disorders. nih.govnih.govresearchgate.net Consequently, selective antagonists like this compound are invaluable tools for investigating the precise role of GluN2A-containing NMDARs in these conditions. nih.govnih.gov While much of the research is ongoing, the availability of this compound provides a means to test hypotheses regarding GluN2A dysfunction in preclinical models of these disorders.
Autism Spectrum Disorder (ASD): Genetic variations in the GRIN2A gene have been identified as risk factors for autism. nih.gov A related compound, ML-004, is currently in Phase 2 clinical trials for treating social communication deficits in adolescents and adults with ASD. maplightrx.comchop.edumaplightrx.comwithpower.com Preclinical work with compounds like this compound is foundational to such clinical programs, helping to validate the therapeutic hypothesis that modulating GluN2A activity could alleviate core symptoms of ASD. maplightrx.com
Schizophrenia: The GRIN2A gene has also been linked to schizophrenia. nih.gov NMDAR hypofunction is a leading hypothesis for the pathophysiology of this disorder, and tools like this compound allow researchers to probe the specific contribution of GluN2A to the cognitive and synaptic deficits observed in animal models of schizophrenia.
Epilepsy: Mutations in GRIN2A are strongly associated with childhood epilepsy and aphasia syndromes. nih.gov The ability to selectively block GluN2A-containing receptors with this compound enables studies into how this specific subunit contributes to seizure generation and propagation.
Rett Syndrome: There is evidence for the dysregulation of NMDA receptor subunit composition in Rett Syndrome, a neurodevelopmental disorder caused by mutations in the MECP2 gene. nih.gov this compound provides a pharmacological means to explore how altered GluN2A function might contribute to the synaptic and circuit abnormalities characteristic of this syndrome.
The utility of this compound in this context is its ability to create a "pharmacological knockout" of GluN2A function, allowing for the investigation of its role in disease-relevant circuits and behaviors in various animal models.
| Disorder | Genetic Link to GluN2A (GRIN2A) | Preclinical Research Application of this compound | Reference |
|---|---|---|---|
| Autism Spectrum Disorder | Identified as a major risk factor | Investigating the role of GluN2A in social communication deficits and repetitive behaviors. | nih.gov |
| Schizophrenia | Identified as a major risk factor | Probing the contribution of GluN2A to cognitive deficits and synaptic dysfunction. | nih.gov |
| Childhood Epilepsy | Strongly associated with epilepsy/aphasia syndromes | Examining the role of GluN2A in seizure initiation and propagation. | nih.gov |
| Rett Syndrome | Evidence for dysregulation of NMDA receptor subunit composition | Exploring the impact of altered GluN2A function on synaptic and circuit abnormalities. | nih.gov |
Examination of GluN2A Contribution to Synaptic Plasticity and Stability
NMDARs are fundamental to synaptic plasticity, the cellular mechanism underlying learning and memory, which includes processes like long-term potentiation (LTP) and long-term depression (LTD). researchgate.netresearchgate.net The balance between GluN2A and GluN2B subunits is thought to be a critical determinant of the plasticity and stability of individual synapses. nih.gov
The developmental upregulation of GluN2A expression is considered an essential mechanism in the maturation of synapses. nih.gov In the adult brain, the ratio of GluN2A to GluN2B influences the threshold for inducing synaptic plasticity. This compound allows for the precise examination of the role of GluN2A-containing receptors in these processes. By selectively inhibiting this subunit, researchers can determine its specific contribution to the induction and maintenance of both LTP and LTD in different brain regions and at different developmental stages.
For example, in studies of hippocampal slices, this compound has been used to reduce NMDAR-mediated fEPSPs, a key component of synaptic transmission that is modified during plasticity. nih.govresearchgate.net By applying this compound during plasticity-inducing protocols, researchers can directly assess the necessity of GluN2A-containing receptor activation for these synaptic modifications. Such studies are crucial for understanding the molecular machinery that governs how synapses strengthen or weaken, which is fundamental to brain function.
Structure Activity Relationship Sar and Analog Development Beyond Mpx 004
Optimization Strategies for the MPX-004/MPX-007 Scaffold
The journey from TCN-201 to this compound and MPX-007 involved a series of deliberate structural modifications. A significant improvement was achieved by removing the hydrazide moiety present in the TCN-201 structure. This modification positively impacted the drug-like properties of the compounds, leading to a reduction in lipophilicity and a decrease in the number of hydrogen bond donors from three to two plos.orgnih.govresearchgate.net. These changes were instrumental in enhancing both the potency and solubility of the resulting antagonists, ensuring that the high selectivity for GluN2A inhibition was preserved plos.orgnih.gov.
Further refinement of the this compound/MPX-007 scaffold focused on optimizing the linker region that connects the distal halogenated aromatic ring (designated as ring A) to the central pyrazine (B50134) ring (ring B) acs.org. A notable challenge addressed during this optimization was the high P-glycoprotein (P-gp) efflux ratio observed with MPX-007 (BA/AB = 37). To mitigate this efflux, researchers explored replacing the 2-methylthiazole (B1294427) ring with pyridine (B92270) or pyrazine. Additionally, the -NHCH₂- group within the sulfonamide linker was substituted with a -CH₂O- group, aiming to further reduce the number of hydrogen bond donors acs.org. These targeted modifications resulted in the identification of novel compounds that exhibited high inhibitory potency against GluN2A, with IC₅₀ values ranging from 0.016 to 0.022 μM, alongside robust selectivity over other NMDAR subunits (IC₅₀ ≥ 28 μM) acs.org.
The following table summarizes key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties for TCN-201, this compound, and MPX-007, illustrating the improvements achieved through scaffold optimization:
| Compound | logP | H-bond donors | PSA (Ų) | Solubility (μM) | HLM t½ (min) | MDCK A-B (10⁻⁶ cm/s) | MDCK B-A (10⁻⁶ cm/s) | Efflux ratio |
| TCN-201 | 3.39 | 3 | 104.4 | 8 | 19 | 7.5 | 58.9 | 7.8 |
| This compound | 1.02 | 2 | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
| MPX-007 | 0.69 | 2 | 151 | Not specified | Not specified | Not specified | Not specified | 37 |
Identification of Critical Structural Determinants for GluN2A Potency and Selectivity
Crystallographic studies have provided crucial insights into the binding mechanism of this compound and MPX-007, revealing that these NAMs bind at the dimer interface between the GluN1 and GluN2A ligand binding domains (LBDs) acs.orgnih.gov. Structure-activity relationship (SAR) analyses further highlight the importance of π-π stacking interactions between the aromatic rings A and B within the NAM binding pocket for effective binding acs.org. Specifically, the presence of a 3-halogen substituent on ring A is deemed essential for maintaining potency, whereas rings B and C demonstrate greater flexibility, allowing for the incorporation of various heteroaryl moieties acs.org.
Subtle structural variations between this compound and MPX-007 account for differences in their selectivity profiles. Although both compounds exhibit high selectivity for GluN2A over GluN2C and GluN2D, MPX-007 displays a weak, concentration-dependent inhibition of GluN2B activity, a characteristic less pronounced in this compound plos.orgnih.gov. This distinction suggests that minor structural alterations, such as the addition of a methyl group to the pyrazine nucleus in MPX-007, can significantly influence the compound's selectivity for specific NMDAR subunits plos.org.
At a molecular level, the binding of GluN2A-selective NAMs like this compound induces the displacement of a valine residue in GluN2A (GluN2A V783) and affects GluN1 F754. These residues are critical mediators of the allosteric inhibition mechanism nih.govresearchgate.net. This interaction stabilizes the GluN1 LBD in its apo-state—a conformation that is unable to trigger channel gating—thereby leading to receptor inhibition nih.gov.
Addressing Challenges in Pharmacological Tool Development for In Vivo Research
Despite the advancements in potency and solubility over TCN-201, this compound and MPX-007 presented significant challenges for in vivo pharmacological applications. Their high polar surface area (TPSA: 151 Ų for MPX-007) and limited blood-brain barrier (BBB) permeability were primary obstacles acs.orgplos.orgnih.gov. Initial in vivo investigations revealed low brain-to-plasma ratios following subcutaneous administration, indicative of an efflux liability observed in MDCK cell assays plos.orgnih.govresearchgate.netresearchgate.net. Consequently, these compounds were initially recommended for in vitro studies or for direct brain infusion rather than systemic administration plos.orgnih.govresearchgate.net.
To overcome these pharmacokinetic limitations, subsequent optimization efforts focused on targeted structural modifications aimed at improving bioavailability, brain penetration, and metabolic stability while rigorously preserving high selectivity acs.org. Strategies included replacing the -NHCH₂- group with -CH₂O- and altering the 2-methylthiazole ring to reduce P-gp efflux and the number of hydrogen bond donors acs.org. While these efforts yielded potent and selective compounds, some still demonstrated metabolic instability in human and rat liver microsomes acs.org. Further modifications, such as substituting the sulfone group with a benzylic CF₂ group in later analogs (e.g., compounds 10-12), led to a slight decrease in potency but maintained high selectivity acs.org. Notably, Compound 11, an optimized analog, successfully demonstrated improved pharmacokinetics and dose-dependent receptor occupancy in vivo, marking a significant step forward in developing suitable pharmacological tools for in vivo research acs.orgnih.govpatsnap.com.
Development of GluN2A NAM-Based Radioligands for Receptor Occupancy Studies
A critical unmet need in the in vivo study of GluN2A has been the absence of highly specific molecular probes, such as positron emission tomography (PET) tracers acs.org. The ongoing optimization of the this compound/MPX-007 scaffold has directly contributed to addressing this gap through the development of the first GluN2A NAM-based radioligand acs.orgnih.govpatsnap.com. Specifically, Compound 1, an analog derived from the this compound/MPX-007 scaffold, has been instrumental in this advancement acs.orgnih.govpatsnap.com. The creation of such radioligands is pivotal for conducting receptor occupancy studies. These studies are indispensable for quantitatively assessing the extent to which a drug engages its target receptor in living systems, providing crucial pharmacodynamic data vital for both preclinical and clinical drug development acs.orgpatsnap.com.
Methodological Approaches Utilized in Mpx 004 Research
In Vitro Assay Systems
Human Embryonic Kidney (HEK) Cell-Based Assays for Receptor Expression and Activity
HEK cells were extensively utilized to assess the potency and selectivity of MPX-004 on recombinant NMDA receptor subtypes. In these assays, HEK cells were engineered to express human GluN2A, GluN2B, and GluN2D subunits in combination with the GluN1 subunit wikipedia.orgwikipedia.orgwikimedia.orgnih.gov.
Research Findings: this compound demonstrated potent inhibition of GluN2A-containing NMDA receptors expressed in HEK cells, exhibiting an IC50 of 79 nM. Importantly, at concentrations that fully inhibited GluN2A activity, this compound showed no significant inhibitory effect on GluN2B or GluN2D receptor-mediated responses. Both this compound and MPX-007 were capable of completely blocking GluN2A-mediated Ca2+ responses in the HEK cell assay at approximately 3 μM wikipedia.orgwikipedia.orgwikimedia.orgnih.govctdbase.org. The activity of GluN2A NMDA receptors was evaluated by observing glutamate (B1630785)/glycine-induced increases in intracellular calcium concentration, which were quantified using the fluorescent calcium indicator Fluo-8 nih.gov.
Table 1: IC50 Values of this compound in HEK Cell-Based Assays
| Receptor Subtype | IC50 (nM) | Selectivity |
| GluN2A | 79 | Highly Selective |
| GluN2B | No inhibition at GluN2A-inhibiting concentrations | No inhibition |
| GluN2D | No inhibition at GluN2A-inhibiting concentrations | No inhibition |
| Source | wikipedia.orgwikipedia.orgwikimedia.org | wikipedia.orgwikipedia.orgwikimedia.org |
Xenopus Oocyte Expression Systems for Electrophysiological Recordings
Xenopus oocytes provided another valuable in vitro system for confirming the potency and selectivity of this compound through electrophysiological recordings. These assays involved expressing GluN2A-D receptor subtypes in the oocytes wikipedia.orgwikipedia.orgwikimedia.orguni-goettingen.de.
Research Findings: In Xenopus oocytes expressing human GluN1 + GluN2A, this compound inhibited NMDA receptor-mediated currents with an IC50 of 198 ± 17 nM. This IC50 was slightly higher than that observed in HEK cell assays, a common phenomenon in oocyte expression systems compared to mammalian systems wikipedia.orgwikipedia.orgctdbase.org. At concentrations up to 10 μM, this compound exhibited only weak inhibition (up to 8%) of currents in oocytes expressing GluN2B, GluN2C, or GluN2D receptors wikipedia.orgwikipedia.orgctdbase.org.
Table 2: IC50 Values of this compound in Xenopus Oocyte Electrophysiology
| Receptor Subtype | IC50 (nM) | Inhibition at 10 μM |
| GluN1 + GluN2A | 198 ± 17 | Complete inhibition |
| GluN2B | N/A | Weak (up to 8%) |
| GluN2C | N/A | Weak (up to 8%) |
| GluN2D | N/A | Weak (up to 8%) |
| Source | wikipedia.orgwikipedia.orgctdbase.org | wikipedia.orgwikipedia.orgctdbase.org |
Primary Neuronal Cultures (e.g., Rat Cortical Neurons)
To investigate the effects of this compound on native neuronal receptors, primary cultures of rat cortical neurons were utilized. These cultures were maintained for 13–15 days before experimental examination wikipedia.orgwikimedia.orglww.com.
Research Findings: In whole-cell patch clamp experiments on these primary cortical neurons, NMDA (100 μM) + glycine (B1666218) (10 μM) evoked currents were measured. This compound, at a concentration of 10 μM, inhibited approximately 29 ± 5% (n=6 cells) of the whole-cell current wikipedia.orgwikimedia.orglww.com. For comparison, a selective GluN2B negative allosteric modulator (NAM), Ro 25–6981, inhibited approximately 72 ± 5% (n=9) of the current, while the combination of this compound and Ro 25–6981 resulted in an 85 ± 3% (n=6) blockade. These findings suggest that this compound selectively inhibits the GluN2A-mediated component of the NMDA response in native neurons wikipedia.orgwikipedia.orgwikimedia.orglww.com.
Electrophysiological Techniques
Whole-Cell Patch Clamp Recordings
Whole-cell patch clamp recordings were a critical electrophysiological technique employed to quantify the effects of this compound on NMDA receptor-mediated currents in both recombinant systems and native neuronal preparations.
Research Findings: In primary rat cortical neurons, whole-cell manual patch clamp was used to measure currents evoked by NMDA (100 μM) and glycine (10 μM) applied for 4 seconds during 10-second pulses to +20 or +40 mV from a holding potential of -70 mV. Inhibition of these NMDA-activated currents by 10 μM this compound was quantified, showing a blockade of approximately 25–30% wikipedia.orgwikimedia.orglww.com. This technique was also applied to Xenopus oocytes to characterize GluN1/GluN2A currents, yielding an IC50 of 198 ± 17 nM for this compound wikipedia.orgwikipedia.orgctdbase.org. Furthermore, whole-cell patch-clamp recordings from CA1 pyramidal neurons in hippocampal slices from wild-type and fragile X animals showed that bath application of 10 µM this compound decreased the peak amplitude of NMDAR-mediated excitatory postsynaptic currents (EPSCs) by approximately 27% in wild-type neurons and approximately 40% in fragile X neurons.
Field Excitatory Postsynaptic Potential (fEPSP) Recordings in Brain Slices
Field excitatory postsynaptic potential (fEPSP) recordings in brain slices were used to assess the impact of this compound on synaptic transmission in a more intact neuronal circuit environment. Specifically, recordings were made in the rat hippocampal CA1 stratum radiatum in response to Schaffer collateral stimulation wikipedia.orgwikipedia.orgwikimedia.orgctdbase.orglww.com.
Research Findings: this compound caused a concentration-dependent reduction in NMDA receptor-mediated fEPSPs. The maximum inhibition observed was approximately 60% at concentrations of 30 μM or 50 μM. The IC50 of this compound for the inhibition of fEPSPs was determined to be 3.4 μM wikipedia.orgwikipedia.orglww.com. In comparison, a highly selective GluN2B NAM inhibited approximately 40% of the NMDA receptor-mediated fEPSP in this preparation. These data further support this compound's selective inhibition of the GluN2A-mediated component of the NMDA response in native synaptic circuits wikipedia.orgwikipedia.orgwikimedia.org. Another study using 30 µM this compound observed a 47% block of the isolated NMDAR-fEPSP.
Table 3: Inhibition of NMDA Receptor-Mediated fEPSPs by this compound in Rat Hippocampal Slices
| Parameter | Value |
| Maximum Inhibition | ~60% |
| IC50 for fEPSP inhibition | 3.4 μM |
| Inhibition by 10 μM this compound (EPSCs) | ~27% (WT), ~40% (FX) |
| Source | wikipedia.orgwikipedia.orglww.com |
Binding Assays
Binding assays have been crucial in determining the potency, selectivity, and off-target profile of this compound.
This compound is characterized as a pyrazine-containing negative allosteric modulator (NAM) and antagonist of GluN2A-containing NMDA receptors. It demonstrates potent inhibitory activity against GluN2A-containing NMDA receptors expressed in human embryonic kidney (HEK) cells, with an IC50 of 79 nM. nih.govuni.luuni-goettingen.deuni.lu Importantly, at concentrations that fully inhibit GluN2A activity, this compound exhibits no inhibitory effect on GluN2B or GluN2D receptor-mediated responses in similar HEK cell-based assays. nih.govuni.luuni-goettingen.deuni.lu
Further validation of its potency and selectivity was achieved through electrophysiology assays using Xenopus oocytes expressing various GluN2A-D receptor subtypes. In these assays, this compound inhibited NMDA receptor-mediated currents in oocytes expressing human GluN1 + GluN2A with an IC50 of 198 nM. uni.lu At a concentration of 10 μM, this compound showed only weak inhibition (up to 8%) of currents in oocytes expressing GluN2B, C, or D receptors, or in control oocytes. uni.lu
In native neuronal systems, maximal concentrations of this compound inhibited approximately 30% of the whole-cell current in rat pyramidal neurons in primary culture. nih.govuni.luuni-goettingen.dectdbase.org In rat hippocampal slices, this compound inhibited about 60% of the total NMDA receptor-mediated excitatory postsynaptic potential (fEPSP), with an IC50 of 3.4 μM for fEPSP inhibition. nih.govuni.luuni-goettingen.dectdbase.org This maximal inhibition is suggested to represent near-complete inhibition of the GluN2A component of the NMDA receptor fEPSP in this preparation. uni-goettingen.de
Table 1: this compound Potency and Selectivity in In Vitro Assays
| Assay System | Target | IC50 (nM) | Notes |
| HEK cells | GluN2A-containing NMDA receptors | 79 | No inhibition of GluN2B or GluN2D at effective GluN2A concentrations. nih.govuni.luuni-goettingen.deuni.lu |
| Xenopus oocytes | Human GluN1 + GluN2A | 198 | Weak inhibition (<8%) of GluN2B, C, or D at 10 μM. uni.lu |
| Rat hippocampal slices | NMDA receptor-mediated fEPSP | 3400 (3.4 μM) | Inhibited ~60% of total fEPSP. ctdbase.org |
For off-target screening, this compound was evaluated at 1 μM against a panel of 80 central nervous system (CNS)-relevant receptors and enzymes (CEREP-80). At this concentration, this compound inhibited 5-HT1B antagonist binding by 35%, 5-HT2A agonist binding by 31%, and EP4 agonist binding by 27%. Effects on the binding of ligands in the remainder of the panel were less than 25%. uni-goettingen.deuni.lu Furthermore, this compound had no effect on AMPA receptor-mediated synaptic currents of pyramidal neurons in slices from mouse visual cortex. uni-goettingen.deuni.lu
Table 2: this compound Off-Target Screening Results (at 1 μM)
| Target | Inhibition of Ligand Binding (%) |
| 5-HT1B | 35 uni-goettingen.deuni.lu |
| 5-HT2A | 31 uni-goettingen.deuni.lu |
| EP4 | 27 uni-goettingen.deuni.lu |
| Other CNS-relevant targets | <25 uni-goettingen.deuni.lu |
| AMPA receptor-mediated synaptic currents | No effect uni-goettingen.deuni.lu |
A pharmacological equilibrium model further characterized this compound, revealing a binding dissociation constant (KB) of 9.3 nM and an alpha (effect on agonist binding affinity) of 0.0018, indicating stronger binding and negative modulation of glycine binding affinity compared to TCN-201. chemicalbook.com this compound also demonstrated an increase in agonist efficacy (beta = 1.19). chemicalbook.com
Genetic Models
Genetic models have been instrumental in validating the selectivity of this compound in native tissue environments.
The GluN2A-selectivity of this compound at native receptors was robustly confirmed through studies utilizing GRIN2A knock-out (KO) mice. nih.govuni.luuni-goettingen.dectdbase.org The GRIN2A gene encodes the GluN2A subunit, which is the most abundant GluN2 NMDA receptor subunit in the mammalian CNS. nih.govuni-goettingen.de
A key finding from these studies was that this compound exhibited no inhibitory effect on NMDA receptor-mediated synaptic currents in cortical slices obtained from GRIN2A knock-out mice. nih.govuni.luuni-goettingen.dectdbase.org This observation is crucial as it demonstrates that in native tissue lacking the GluN2A component, such as visual cortex slices from GRIN2A KO mice, this compound does not exert its inhibitory action. ctdbase.org This provides strong evidence that this compound selectively targets and inhibits the GluN2A-mediated component of the NMDA response in native neurons. ctdbase.org GRIN2A knock-out mice themselves show decreased NMDA channel currents and subtle deficits in spatial learning, highlighting the physiological importance of this subunit.
Future Research Directions and Unresolved Questions
Deepening the Understanding of Allosteric Modulation Mechanisms at the Molecular Level
While MPX-004 is known to act as a negative allosteric modulator (NAM) by binding to the GluN1/GluN2A ligand-binding domain (LBD) interface and stabilizing the apo state of the GluN1 LBD, the precise molecular mechanisms by which this binding translates into inhibition or potentiation of the NMDAR remain to be fully elucidated. nih.govrcsb.org Future research could leverage advanced structural biology techniques, such as cryo-electron microscopy or X-ray crystallography, to obtain higher-resolution structures of this compound bound to various conformational states of the GluN1/GluN2A LBD. nih.govrcsb.org This could provide insights into the specific amino acid residues involved in the interaction and the conformational changes induced by this compound that lead to its inhibitory effect. Comparing the structural changes induced by this compound with those of other GluN2A-selective NAMs, such as TCN-201 and MPX-007, which exhibit different sensitivities to glycine (B1666218) and effects on agonist efficacy, could further reveal the subtle molecular determinants of allosteric modulation. researchgate.netnih.govresearchgate.net Investigations into the dynamic interactions between the LBD and the transmembrane domains upon this compound binding are also crucial for a comprehensive understanding of its allosteric mechanism. nih.gov
Investigating the Interactions of this compound with Heteromeric NMDAR Complexes (e.g., GluN1/GluN2A/GluN2B)
NMDARs in the central nervous system often exist as triheteromeric complexes, incorporating two GluN1 subunits and two different GluN2 subunits (e.g., GluN1/GluN2A/GluN2B). biorxiv.orgresearchgate.net While this compound demonstrates high selectivity for diheteromeric GluN1/GluN2A receptors, its interactions and efficacy in the context of more physiologically relevant triheteromeric complexes warrant further detailed investigation. plos.orgnih.govresearchgate.net Studies have indicated that GluN2A-selective NAMs like this compound can have substantial effects on GluN2A/GluN2B triheteromers, almost as pronounced as on GluN2A diheteromers. biorxiv.org However, a deeper understanding of how this compound modulates the function of these complex receptor assemblies, including potential shifts in subunit stoichiometry or differential allosteric effects based on the specific combination of GluN2 subunits, is needed. This research could involve electrophysiological recordings from neurons expressing defined triheteromeric NMDARs, as well as biochemical and structural studies to characterize this compound binding to these more intricate complexes. researchgate.netvt.edu
Development of Novel Pharmacological Tools with Improved Research Utility
Despite its utility, this compound faces limitations, particularly concerning its brain penetration and metabolic stability, which restrict its application in in vivo studies. nih.govscispace.comresearchgate.netresearchgate.netacs.org Therefore, continued efforts are essential for the development of novel pharmacological tools with enhanced properties.
A critical area of future research involves designing and synthesizing this compound analogs or entirely new compounds that retain GluN2A selectivity but exhibit improved brain penetration. nih.govresearchgate.netacs.orgmedkoo.com Current limitations in brain-to-plasma ratios for this compound necessitate direct brain infusion for in vivo studies, which limits its widespread applicability in complex behavioral and circuit-level investigations. nih.govresearchgate.netresearchgate.net Medicinal chemistry efforts should focus on optimizing physicochemical properties such as lipophilicity, molecular weight, and the reduction of P-glycoprotein (P-gp) efflux, which can hinder brain uptake. acs.org Successful development of brain-penetrant GluN2A-selective NAMs would enable systemic administration, facilitating more comprehensive and less invasive in vivo mechanistic studies of GluN2A's roles in neural function and dysfunction. nih.govresearchgate.netmedkoo.com
The development of highly specific molecular probes, such as Positron Emission Tomography (PET) tracers, for in vivo imaging of GluN2A receptors is a significant future direction. acs.orgmedkoo.comsci-hub.se Such tracers would allow for non-invasive quantification of GluN2A receptor density and distribution in the living brain, providing invaluable insights into the pathophysiology of neurological and psychiatric disorders where GluN2A dysregulation is implicated, such as schizophrenia, autism, and epilepsy. plos.orgmedkoo.comsci-hub.se Challenges in developing effective PET tracers include achieving high selectivity for GluN2A over other NMDAR subunits, sufficient brain uptake, low non-specific binding, and appropriate metabolic stability. acs.orgsci-hub.se Advances in radiochemistry and probe design, potentially building upon the scaffold of this compound or similar selective antagonists, are crucial for this endeavor. acs.orgmedkoo.comsci-hub.se
Elucidating the Precise Roles of GluN2A in Specific Neural Circuits and Behaviors Using this compound
This compound, as a selective GluN2A antagonist, is a valuable tool for dissecting the precise roles of GluN2A-containing NMDARs in specific neural circuits and their contribution to various behaviors. plos.orgnih.govmedchemexpress.comresearchgate.netbiorxiv.orgwikipedia.org Future research should expand on existing studies that have begun to explore GluN2A's involvement in processes like synaptic plasticity, memory, and neuropsychiatric disorders. plos.orgnih.govresearchgate.netphysiology.orgyale.edu For instance, this compound has been used to investigate GluN2A's contribution to NMDAR-mediated excitatory postsynaptic currents (EPSCs) in conditions like Fragile X syndrome, revealing its early expression and synaptic incorporation. physiology.org Further studies could systematically apply this compound in conjunction with targeted lesioning or genetic manipulation techniques to precisely map the contribution of GluN2A in defined neural pathways to complex behaviors such as learning, decision-making, and social interactions. plos.orgnih.govmedchemexpress.comresearchgate.netbiorxiv.orgwikipedia.org This will help differentiate the specific functions of GluN2A from other NMDAR subunits in various brain regions and developmental stages. biorxiv.org
Integration of this compound as a Pharmacological Tool with Advanced Neuroscientific Techniques (e.g., Optogenetics, Chemogenetics) for Circuit Dissection.
The integration of this compound with advanced neuroscientific techniques, such as optogenetics and chemogenetics, represents a powerful future direction for dissecting neural circuits with unprecedented precision. apa.orgnih.govphysiology.orgpitt.edu Optogenetics allows for the light-mediated control of neuronal activity with high temporal resolution, while chemogenetics (e.g., DREADDs) enables the manipulation of specific neuronal populations using designer drugs. apa.orgnih.govphysiology.orgpitt.edu By combining this compound's selective pharmacological blockade of GluN2A with the targeted activation or inhibition of specific neuronal circuits using optogenetic or chemogenetic tools, researchers can investigate the causal roles of GluN2A-containing NMDARs within defined neural pathways. For example, one could selectively activate a circuit and simultaneously block GluN2A activity with this compound to determine the necessity of GluN2A in that circuit's function and its behavioral output. This synergistic approach would provide a more nuanced understanding of how GluN2A contributes to the dynamic interplay within neural networks underlying complex brain functions and dysfunctions.
Q & A
Q. How can this compound be integrated into multidisciplinary studies of synaptic dysfunction in neurodegenerative diseases?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
